molecular formula C14H12FNO3 B13196031 Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Cat. No.: B13196031
M. Wt: 261.25 g/mol
InChI Key: NCOCMQUSHOLZII-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorophenyl group attached to a dihydropyridinone ring, which is further connected to a methyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and ethyl acetoacetate.

    Condensation Reaction: The first step involves a condensation reaction between 2-fluorobenzaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the dihydropyridinone ring structure.

    Esterification: The final step involves the esterification of the dihydropyridinone intermediate with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction can produce an alcohol derivative.

Scientific Research Applications

Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-fluorophenyl)acetate: A structurally related compound with similar functional groups.

    4-Fluoromethylphenidate: Another fluorophenyl derivative with distinct pharmacological properties.

Uniqueness

Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is unique due to its combination of a fluorophenyl group and a dihydropyridinone ring, which imparts specific chemical and biological properties not found in other similar compounds.

Biological Activity

Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate, also known as a derivative of dihydropyridine, has garnered attention in pharmacological research due to its promising biological activities. This compound exhibits various therapeutic potentials, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H9FN2OC_{13}H_{9}FN_{2}O with a molecular weight of 228.22 g/mol. The compound is characterized by a dihydropyridine core which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several derivatives of this class, including the target compound.

Table 1: Antimicrobial Activity of Dihydropyridine Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Activity Against
7b0.220.25Staphylococcus aureus
7b0.300.35Escherichia coli
Target CompoundTBDTBDTBD

The compound displayed synergistic effects with standard antibiotics like Ciprofloxacin, enhancing their efficacy and reducing MIC values when used in combination therapy .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. The compound has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key enzymes involved in cell proliferation.

Case Study: Inhibition of Cancer Cell Growth

In a study involving the FaDu hypopharyngeal tumor cells, the compound demonstrated cytotoxic effects with an IC50 value significantly lower than that of conventional chemotherapeutics like bleomycin . The mechanism of action appears to involve the inhibition of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging between 12.2731.64μM12.27-31.64\,\mu M for DNA gyrase and 0.522.67μM0.52-2.67\,\mu M for DHFR inhibition .

Table 2: Cytotoxicity Data on Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
FaDu<10Apoptosis induction
MCF7<15DHFR inhibition
HCT116<20DNA gyrase inhibition

Safety and Toxicity Profile

Toxicological assessments indicate that this compound exhibits low hemolytic activity (% lysis range from 3.23%15.22%3.23\%-15.22\%), suggesting a favorable safety profile compared to traditional chemotherapeutics . Furthermore, non-cytotoxicity was confirmed with IC50 values exceeding 60μM60\mu M, indicating minimal adverse effects on normal cell lines .

Properties

Molecular Formula

C14H12FNO3

Molecular Weight

261.25 g/mol

IUPAC Name

methyl 2-[4-(2-fluorophenyl)-2-oxopyridin-1-yl]acetate

InChI

InChI=1S/C14H12FNO3/c1-19-14(18)9-16-7-6-10(8-13(16)17)11-4-2-3-5-12(11)15/h2-8H,9H2,1H3

InChI Key

NCOCMQUSHOLZII-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC(=CC1=O)C2=CC=CC=C2F

Origin of Product

United States

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